4,7-Difluoroisoindolin-1-one
Overview
Description
4,7-Difluoroisoindolin-1-one is a heterocyclic compound characterized by the presence of two fluorine atoms at the 4 and 7 positions on the isoindolinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,7-Difluoroisoindolin-1-one typically involves multicomponent reactions. One common method includes the reaction of methyl 2-formylbenzoate with appropriate fluorinated reagents under acidic conditions . Another approach involves the use of ultrasonic irradiation to enhance reaction efficiency and yield .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. scalable methods such as multicomponent reactions and ultrasonic-assisted synthesis are promising for large-scale production due to their efficiency and high yields .
Chemical Reactions Analysis
Types of Reactions: 4,7-Difluoroisoindolin-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the fluorinated positions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as sodium hydride and alkyl halides are used for nucleophilic substitution reactions
Major Products: The major products formed from these reactions include various substituted isoindolinones and hydroxy derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
4,7-Difluoroisoindolin-1-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex heterocyclic compounds.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4,7-Difluoroisoindolin-1-one involves its interaction with molecular targets such as cyclin-dependent kinases. By inhibiting these kinases, the compound can interfere with cell cycle progression, leading to potential anti-cancer effects . The pathways involved include the regulation of cell cycle checkpoints and apoptosis induction .
Comparison with Similar Compounds
Isoindolin-1-one: Lacks the fluorine atoms, resulting in different reactivity and biological activity.
4,7-Dichloroisoindolin-1-one: Similar structure but with chlorine atoms instead of fluorine, leading to different electronic properties and reactivity
Uniqueness: 4,7-Difluoroisoindolin-1-one is unique due to the presence of fluorine atoms, which enhance its stability and reactivity. The fluorine atoms also influence the compound’s electronic properties, making it a valuable scaffold for drug development and materials science .
Properties
IUPAC Name |
4,7-difluoro-2,3-dihydroisoindol-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2NO/c9-5-1-2-6(10)7-4(5)3-11-8(7)12/h1-2H,3H2,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBIRCWQFZUEINW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2C(=O)N1)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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